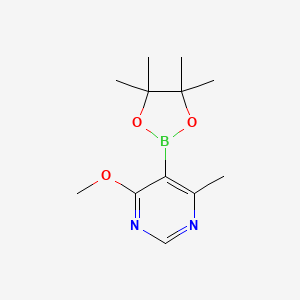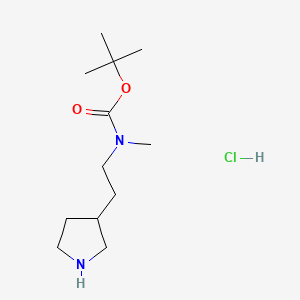![molecular formula C16H22N2O2 B13909408 3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one](/img/structure/B13909408.png)
3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-8-oxa-3,11-diazaspiro[56]dodecan-10-one is a complex organic compound with a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with a suitable lactone to form the spirocyclic core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve the required quality standards.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially leading to significant biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one: Unique due to its spirocyclic structure.
9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one: Similar spirocyclic core but different substituents.
This compound dihydrochloride: A salt form with different solubility and stability properties.
Uniqueness
3-Benzyl-8-oxa-3,11-diazaspiro[56]dodecan-10-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H22N2O2 |
|---|---|
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
3-benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one |
InChI |
InChI=1S/C16H22N2O2/c19-15-11-20-13-16(12-17-15)6-8-18(9-7-16)10-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,17,19) |
Clave InChI |
HPXVBZBPOXCKMN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC12CNC(=O)COC2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13909336.png)
![Methyl 6-bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13909343.png)



![(2R)-2-[(2R)-2-[acetyl-[(2S)-2,6-diaminohexanoyl]amino]propanoyl]oxypropanoic acid](/img/structure/B13909360.png)
![4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13909381.png)

![2,5-Dioxa-7-azaspiro[3.4]octan-6-one](/img/structure/B13909385.png)

![Tert-butyl 9,9-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid](/img/structure/B13909393.png)
![(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B13909400.png)
![2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid](/img/structure/B13909415.png)
